molecular formula C9H18N4O B1476921 1-(2-Azidoethyl)-3-(ethoxymethyl)pyrrolidine CAS No. 2098078-81-8

1-(2-Azidoethyl)-3-(ethoxymethyl)pyrrolidine

Cat. No.: B1476921
CAS No.: 2098078-81-8
M. Wt: 198.27 g/mol
InChI Key: FGRUVUWXOGRRHK-UHFFFAOYSA-N
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Description

“1-(2-Azidoethyl)-3-(ethoxymethyl)pyrrolidine” is a chemical compound . It’s also known as "1-(2-Azidoethyl)-4-(ethoxymethyl)piperidine" .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, a method for synthesizing compounds that can release NO in biological systems has been developed. This method involves the nucleophilic substitution of the bromine atom in the parent 2-bromoethyl derivative of gem-dimethyl (1-oxytriaz-1-ene 2-oxides) with an azide group .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” have been studied. Its density and dynamic viscosity were measured over the temperature range from 273.15 K to 373.15 K. Its vapor pressure was determined in the range of (311.75–418.15) K using a dynamic method .

Scientific Research Applications

Polar [3+2] Cycloaddition Reactions

Pyrrolidines are significant due to their biological effects and applications in medicine, industry (e.g., dyes, agrochemicals), highlighting the importance of studying pyrrolidine chemistry. An example includes the synthesis of pyrrolidines through [3+2] cycloaddition, demonstrating the reaction's polar nature and its proceeding under mild conditions to yield specific pyrrolidine derivatives (Żmigrodzka et al., 2022).

Synthesis of Aza-C-Nucleosides

The synthesis of pyrimidine 1′-aza-C-nucleosides from (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, showcasing the utility of pyrrolidine derivatives in nucleoside synthesis (Filichev & Pedersen, 2001).

Derivatives Synthesis for Biological Activities

Research on pyrrolidine derivatives, such as the preparation of synthanecines as analogues to necine bases in pyrrolizidine alkaloids, indicates their potential in mimicking biological activities, including hepatotoxic effects (Mattocks, 1974).

Molecular Properties Investigation

DFT and quantum chemical investigations on substituted pyrrolidinones provide insights into their electronic properties, which are crucial for applications in material science and molecular electronics (Bouklah et al., 2012).

Corrosion Inhibition

Pyrrolidine derivatives have been studied for their effectiveness as corrosion inhibitors for steel in acidic environments, showcasing their potential industrial applications (Bouklah et al., 2006).

Properties

IUPAC Name

1-(2-azidoethyl)-3-(ethoxymethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4O/c1-2-14-8-9-3-5-13(7-9)6-4-11-12-10/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRUVUWXOGRRHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(C1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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